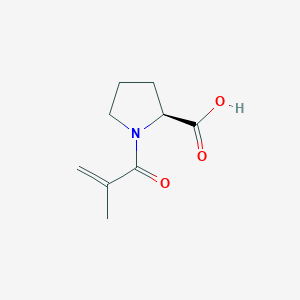
ベンジル2-エチルヘキシルフタレート
概要
説明
Benzyl 2-Ethylhexyl Phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. Benzyl 2-Ethylhexyl Phthalate is a diester of phthalic acid and is known for its application in various industrial processes.
科学的研究の応用
Benzyl 2-Ethylhexyl Phthalate finds applications in various fields of scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential toxicological effects and its role in medical device manufacturing.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
作用機序
Target of Action
Benzyl 2-Ethylhexyl Phthalate, like other phthalates, is known to disrupt the endocrine system . It has been found to interact with various hormone receptors, including nuclear receptors and membrane receptors . The compound can act as an agonist, antagonist, or have mixed effects .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, it can disrupt the release of hypothalamic, pituitary, and peripheral hormones . It can also interfere with intracellular signaling pathways and modulate gene expression .
Biochemical Pathways
Benzyl 2-Ethylhexyl Phthalate is metabolized through hydrolysis and oxidation (phase 1 metabolic processes), followed by conjugation (phase 2 metabolic processes) . The formation of certain metabolites suggests that the compound might be metabolized through the β-oxidation pathway .
Pharmacokinetics
The compound enters the bloodstream and reaches the liver for further detoxification after digestion . The metabolites of Benzyl 2-Ethylhexyl Phthalate are excreted via urine and/or feces . .
Result of Action
Continuous exposure to Benzyl 2-Ethylhexyl Phthalate may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . It may also induce changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Action Environment
The action, efficacy, and stability of Benzyl 2-Ethylhexyl Phthalate can be influenced by various environmental factors. For instance, the compound’s persistence and detection in various environmental media have become significant issues . It has been found in different environmental matrices, including air, water, soil, and even in food, medicine, and personal care products . The compound’s physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .
生化学分析
Biochemical Properties
Benzyl 2-Ethylhexyl Phthalate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found that certain bacteria can metabolize Benzyl 2-Ethylhexyl Phthalate through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . This suggests that Benzyl 2-Ethylhexyl Phthalate can interact with enzymes involved in hydrolysis and the TCA cycle.
Cellular Effects
Benzyl 2-Ethylhexyl Phthalate can have various effects on cells and cellular processes. For example, it has been suggested that continuous exposure to phthalates, including Benzyl 2-Ethylhexyl Phthalate, may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . This indicates that Benzyl 2-Ethylhexyl Phthalate can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Benzyl 2-Ethylhexyl Phthalate involves its interactions with biomolecules at the molecular level. For instance, it has been suggested that phthalates, including Benzyl 2-Ethylhexyl Phthalate, can interact with nuclear receptors in a variety of neuronal regions that control brain activities . This suggests that Benzyl 2-Ethylhexyl Phthalate can bind to these receptors, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Benzyl 2-Ethylhexyl Phthalate can change over time in laboratory settings. For example, it has been found that the total concentrations of phthalates, including Benzyl 2-Ethylhexyl Phthalate, in fish species collected from Poyang Lake, China, ranged between 118.63 and 819.84 μg/kg wet weight . This suggests that the effects of Benzyl 2-Ethylhexyl Phthalate on cellular function can vary over time, potentially due to factors such as the product’s stability and degradation.
Dosage Effects in Animal Models
The effects of Benzyl 2-Ethylhexyl Phthalate can vary with different dosages in animal models. For instance, it has been found that butyl benzyl phthalate, a related compound, provoked the overexpression of the EcR gene in mice with significant increases from exposures of 0.1mg/L and above . This suggests that high doses of Benzyl 2-Ethylhexyl Phthalate could potentially have toxic or adverse effects.
Metabolic Pathways
Benzyl 2-Ethylhexyl Phthalate is involved in various metabolic pathways. For example, it has been found that certain bacteria can metabolize Benzyl 2-Ethylhexyl Phthalate through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . This suggests that Benzyl 2-Ethylhexyl Phthalate can interact with enzymes involved in these metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: Benzyl 2-Ethylhexyl Phthalate is synthesized through the esterification of phthalic anhydride with benzyl alcohol and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction: Phthalic anhydride reacts with benzyl alcohol and 2-ethylhexanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100°C to 150°C, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of Benzyl 2-Ethylhexyl Phthalate involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation steps to separate the desired ester from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Benzyl 2-Ethylhexyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phthalic acid, benzyl alcohol, and 2-ethylhexanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid, benzyl alcohol, 2-ethylhexanol.
Oxidation: Benzaldehyde, phthalic acid derivatives.
Substitution: Various substituted benzyl 2-ethylhexyl phthalate derivatives.
類似化合物との比較
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different structural properties.
Dibutyl phthalate: A lower molecular weight phthalate with different physical and chemical properties.
Butyl benzyl phthalate: Similar in structure but with different functional groups, leading to varied applications and effects.
Uniqueness: Benzyl 2-Ethylhexyl Phthalate is unique due to its specific combination of benzyl and 2-ethylhexyl groups, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not perform as effectively.
特性
IUPAC Name |
1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLXUAPXWEIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940214 | |
| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18750-05-5 | |
| Record name | Benzyl octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18750-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalic acid, benzyl 2-ethylhexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


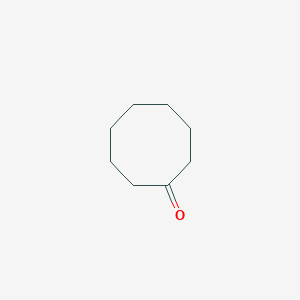
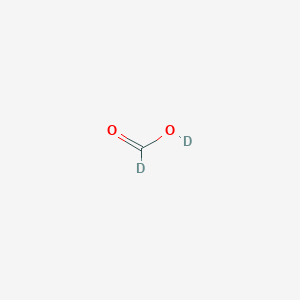
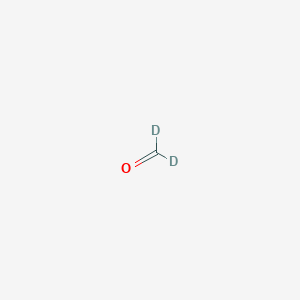
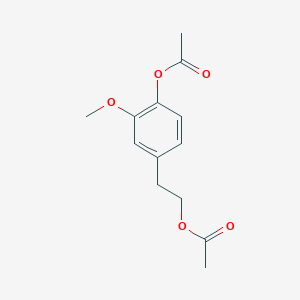
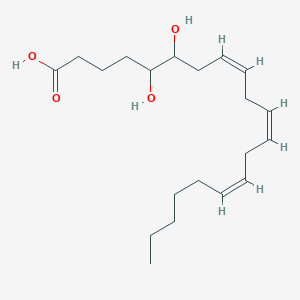
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

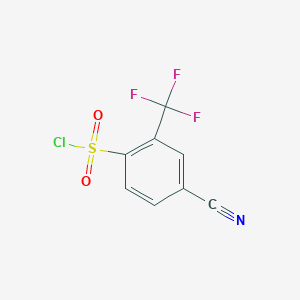
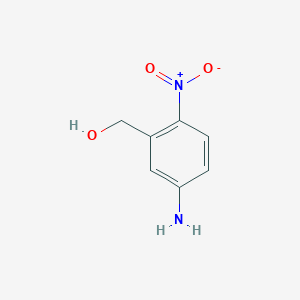
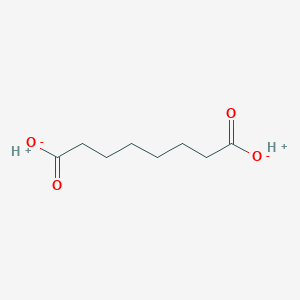
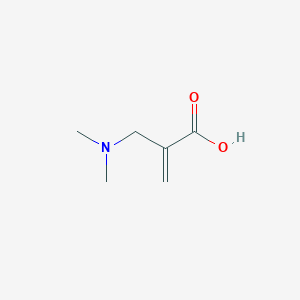
![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)
![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)
